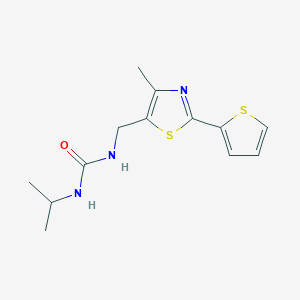

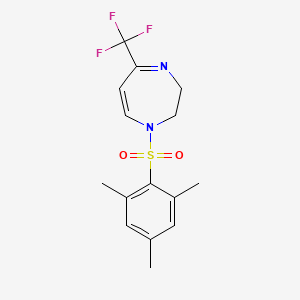

![molecular formula C29H31ClN2O3 B2814539 N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide CAS No. 300815-90-1](/img/structure/B2814539.png)

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide, also known as DACB, is a chemical compound that has been extensively studied for its potential application in scientific research. DACB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Synthesis Techniques

- The catalytic synthesis of N-Aryladamantane-1-carboxamides, including compounds similar to the one , utilizes phosphorus trichloride, demonstrating effective yields. This method highlights the versatility of adamantane derivatives in organic synthesis (Shishkin et al., 2020).

- Microwave-assisted synthesis offers a rapid and efficient route to prepare adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showcasing their antiviral potential against influenza viruses (Göktaş et al., 2012).

Biological Applications

- Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses, highlighting the structure-activity relationship essential for designing effective antiviral agents (Göktaş et al., 2012).

- The neuroprotective potential of fluorescent heterocyclic adamantane amines has been investigated, revealing their multifunctionality as inhibitors of NMDA receptors/ion channels, calcium channels, nitric oxide synthase, and as antioxidants. This multifaceted biological activity suggests their application in neuroprotection (Joubert et al., 2011).

Antimicrobial and Antioxidant Activities

- Adamantane derivatives have shown significant antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi, underscoring their potential in developing new antimicrobial agents (El-Emam et al., 2012).

Material Science Applications

- The synthesis and characterization of new polyamide-imides containing adamantyl groups indicate the utility of adamantane derivatives in enhancing the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications (Liaw & Liaw, 2001).

Depigmentation Activities

- Studies on adamantane-containing compounds for depigmenting activities have revealed their potential in inhibiting melanin formation, offering insights into the development of treatments for hyperpigmentation disorders (Rho et al., 2009).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClN2O3/c30-22-7-9-23(10-8-22)31(28(35)29-16-19-13-20(17-29)15-21(14-19)18-29)11-3-4-12-32-26(33)24-5-1-2-6-25(24)27(32)34/h1-2,5-10,19-21H,3-4,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVCTGXADWYJGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

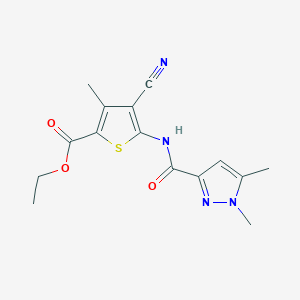

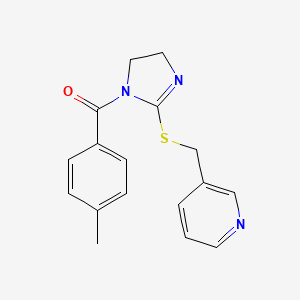

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2814459.png)

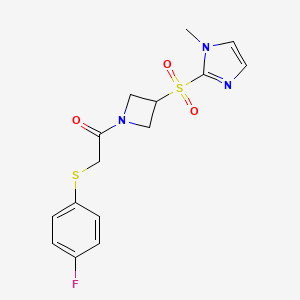

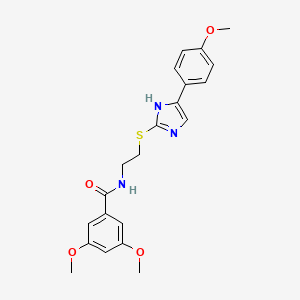

![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)

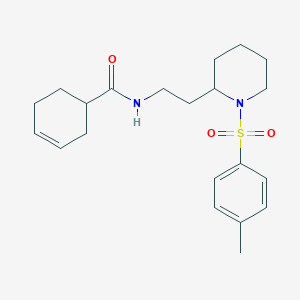

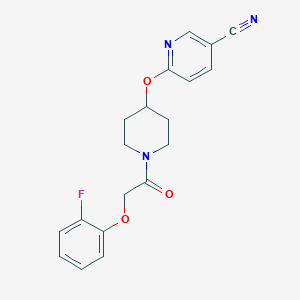

![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)

![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)

![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)